N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-3-carboxamide
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Overview
Description
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-3-carboxamide is a heterocyclic compound that features a unique combination of pyrazole, furan, and thiophene rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 1-methylhydrazine with an appropriate β-diketone under acidic conditions.
Synthesis of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Coupling of the pyrazole and furan rings: This step involves the formation of a C-C bond between the pyrazole and furan rings, typically using a palladium-catalyzed cross-coupling reaction.
Formation of the thiophene ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling of the furan-pyrazole intermediate with the thiophene ring: This step involves the formation of an amide bond between the furan-pyrazole intermediate and the thiophene-3-carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}pyridine-3-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to similar compounds with benzene or pyridine rings
Properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-17-12(4-6-16-17)13-3-2-11(19-13)8-15-14(18)10-5-7-20-9-10/h2-7,9H,8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWGXVHDWQVNDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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